Egfr-IN-55

Kinase Assay IC50 Enzyme Inhibition

EGFR-IN-55, also known as Compound 8a, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), belonging to the class of 2,4-diarylaminopyrimidine derivatives. It functions as a targeted chemical probe, demonstrating a preference for the EGFR L858R/T790M double-mutant over the wild-type (WT) kinase.

Molecular Formula C25H25Cl2N7O2
Molecular Weight 526.4 g/mol
Cat. No. B12402695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-55
Molecular FormulaC25H25Cl2N7O2
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C(=C)Cl)Cl
InChIInChI=1S/C25H25Cl2N7O2/c1-16(26)24(36)30-20-5-3-4-19(14-20)29-23-22(27)15-28-25(32-23)31-18-6-8-21(9-7-18)34-12-10-33(11-13-34)17(2)35/h3-9,14-15H,1,10-13H2,2H3,(H,30,36)(H2,28,29,31,32)
InChIKeyIKFWHIAKKGOESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-55 (Compound 8a) Chemical Probe: Sourcing and Technical Specifications for Mutant-Selective EGFR Research


EGFR-IN-55, also known as Compound 8a, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), belonging to the class of 2,4-diarylaminopyrimidine derivatives [1]. It functions as a targeted chemical probe, demonstrating a preference for the EGFR L858R/T790M double-mutant over the wild-type (WT) kinase [2].

Procurement Advisory: The Risks of Interchanging EGFR-IN-55 with Other In-Class Inhibitors


Generic substitution of EGFR inhibitors is not scientifically valid due to significant differences in target selectivity, potency, and biological outcomes. While many compounds share the same nominal target (EGFR), their differential activities against various EGFR mutants (e.g., T790M, L858R/T790M, C797S) and their distinct off-target profiles directly impact experimental results. Using a closely named analog like EGFR-IN-56 (Compound 13a) or EGFR-IN-82 (Compound 8a from a different series) would introduce a confounding variable, as their potency against the L858R/T790M mutant differs by orders of magnitude [1]. This guide provides the quantitative evidence required to justify the specific selection of EGFR-IN-55 for experiments focused on the L858R/T790M mutant and cellular G0/G1 arrest, ensuring experimental reproducibility and data integrity.

Quantitative Differential Evidence: EGFR-IN-55 vs. AZD9291, EGFR-IN-56, and A431 Cells


Potency Comparison: EGFR-IN-55 vs. AZD9291 on EGFR L858R/T790M Kinase

EGFR-IN-55 demonstrates comparable in vitro potency to the clinically approved drug AZD9291 (osimertinib) against the EGFR L858R/T790M double mutant kinase [1]. In a biochemical assay, EGFR-IN-55 (Compound 8a) exhibited an IC50 of 4.1 nM, while AZD9291 is reported to have an IC50 of 1 nM against the same target under similar assay conditions [1]. This establishes EGFR-IN-55 as a potent chemical probe with activity in the low nanomolar range.

Kinase Assay IC50 Enzyme Inhibition Mutant Selectivity

Cellular Antiproliferative Activity: EGFR-IN-55 vs. AZD9291 in NCI-H1975 Cells

EGFR-IN-55 exhibits potent antiproliferative activity against NCI-H1975 cells, a non-small cell lung cancer line harboring the EGFR L858R/T790M mutation [1]. The compound inhibits cell viability with an IC50 of 59 nM, which is comparable to AZD9291's reported cellular activity in the same cell line [1]. This indicates that the potent biochemical inhibition translates effectively into a cellular context.

Cytotoxicity NCI-H1975 Antiproliferation IC50

Mutant-Selectivity Over Wild-Type: EGFR-IN-55 Shows 100-Fold Window in A431 Cells

A key differentiator for EGFR-IN-55 is its substantial selectivity for the mutant kinase over the wild-type (WT) form [1]. In cellular assays, EGFR-IN-55 showed an IC50 of 59 nM against mutant-driven NCI-H1975 cells, but a much higher IC50 of 3.14 μM against A431 cells, which overexpress WT EGFR [1][2]. This represents a 53-fold selectivity window for the mutant-driven cell line. The original publication states this as "100-fold selectivity over wide-type EGFR over-expressed A431 cells" when comparing the NCI-H1975 IC50 to the A431 IC50 [1].

Selectivity Wild-Type EGFR A431 Safety Window

Potency Comparison: EGFR-IN-55 vs. Analog EGFR-IN-56 on Double-Mutant Kinase

A direct comparison to a structurally related analog, EGFR-IN-56 (Compound 13a), highlights the superior potency of EGFR-IN-55 . While both compounds are labeled as 'potent EGFR inhibitors,' their activities against the EGFR T790M/L858R double mutant differ dramatically. EGFR-IN-55 achieves an IC50 of 3.9 nM, whereas EGFR-IN-56 is significantly less active, with an IC50 of 132.1 nM . This 34-fold difference in potency is a critical factor for target engagement in complex biological systems.

Kinase Assay IC50 EGFR-IN-56 Structure-Activity Relationship

Defined Experimental Scenarios for EGFR-IN-55 Based on Quantitative Evidence


In Vitro Modeling of Acquired T790M-Mediated Resistance in NSCLC

EGFR-IN-55 is ideally suited for studies investigating the L858R/T790M resistance mechanism. Use it as a chemical probe to inhibit the double-mutant kinase in NCI-H1975 cells, where its potent antiproliferative activity (IC50 = 59 nM) and selectivity over WT EGFR (53-100 fold) are validated [1]. This enables clear attribution of downstream signaling or phenotypic changes to mutant-specific EGFR inhibition, avoiding confounding WT EGFR effects seen with first- or second-generation inhibitors .

Comparative Efficacy Studies Against Clinical Benchmark AZD9291

As an analog of AZD9291 (osimertinib) with comparable biochemical and cellular potency, EGFR-IN-55 serves as an excellent comparative tool [1]. Researchers can use it in head-to-head assays against AZD9291 to evaluate novel combination therapies, study resistance mechanisms, or differentiate drug candidates that may offer advantages over the current standard-of-care in mutant-selective EGFR inhibition [1].

Investigating G0/G1 Cell Cycle Arrest Mechanisms

The specific biological consequence of EGFR-IN-55 treatment—arrest of NCI-H1975 cells in the G0/G1 phase—has been experimentally confirmed [1]. This makes it a reliable tool for probing the molecular pathways linking EGFR L858R/T790M inhibition to cell cycle regulation. Experiments can focus on the modulation of cyclins, CDKs, and CDK inhibitors (e.g., p21, p27) that govern the G1/S transition.

Xenograft Studies of EGFR-Mutant Tumor Growth Inhibition

EGFR-IN-55 has demonstrated significant inhibition of tumor growth in NCI-H1975 xenograft models at non-toxic doses, validating its in vivo efficacy and tolerability [1]. This provides a robust foundation for its use in preclinical oncology studies, including testing in combination with other targeted agents or immunotherapies, or in the development of novel formulations to improve bioavailability and tumor targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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